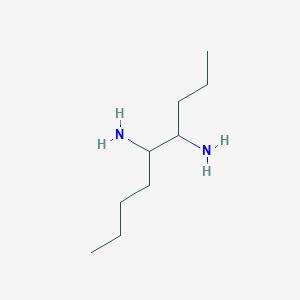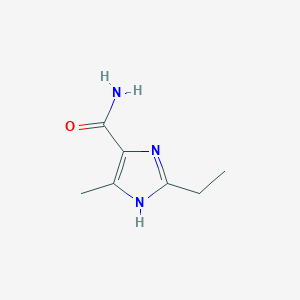
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide, also known as EMCA, is a synthetic compound that has gained significant attention in the field of scientific research. EMCA is a heterocyclic compound that belongs to the imidazole family. It has a wide range of applications, including its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide is not fully understood. However, it has been suggested that 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化和生理效应
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including COX-2 and glutathione peroxidase. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress-induced damage in cells.
实验室实验的优点和局限性
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been extensively studied and has a well-established safety profile. However, there are also some limitations to the use of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide in lab experiments. For example, the mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been found to have a low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide. One area of research involves the development of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of research involves the investigation of the mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide, which could lead to the development of more targeted therapies. Additionally, the use of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases. Finally, the development of more efficient synthesis methods for 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide could lead to its wider use in scientific research.
合成方法
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-ethyl-4-methylimidazole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2-ethyl-4-methylimidazole with cyanogen bromide followed by hydrolysis. The yield of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide varies depending on the method used, with the highest yield obtained using the first method.
科学研究应用
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been shown to have a protective effect against oxidative stress-induced damage in cells.
属性
CAS 编号 |
124709-81-5 |
|---|---|
产品名称 |
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide |
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC 名称 |
2-ethyl-5-methyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-3-5-9-4(2)6(10-5)7(8)11/h3H2,1-2H3,(H2,8,11)(H,9,10) |
InChI 键 |
YARQWEJZAJCBOC-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N1)C)C(=O)N |
规范 SMILES |
CCC1=NC(=C(N1)C)C(=O)N |
同义词 |
1H-Imidazole-4-carboxamide,2-ethyl-5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



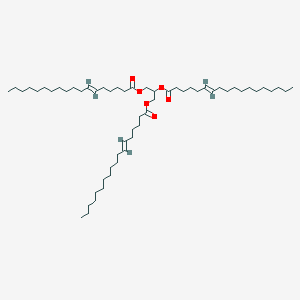
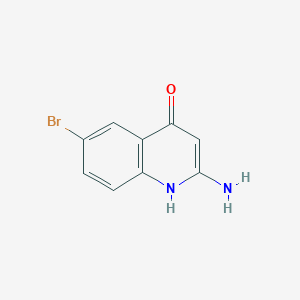
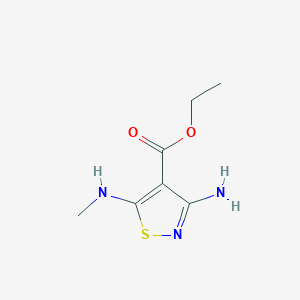


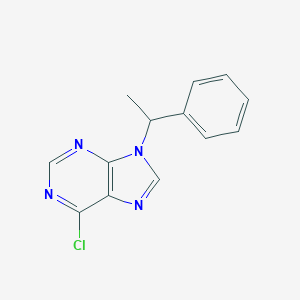
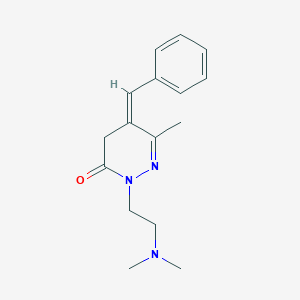
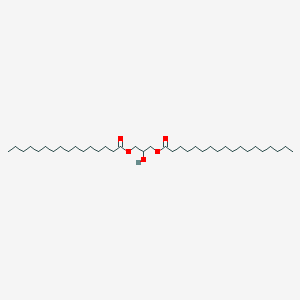
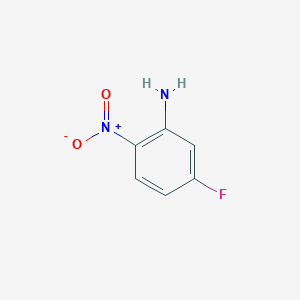

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
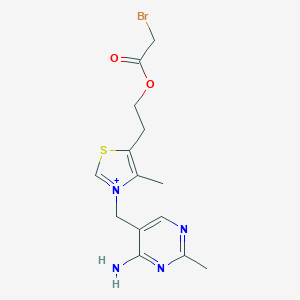
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
